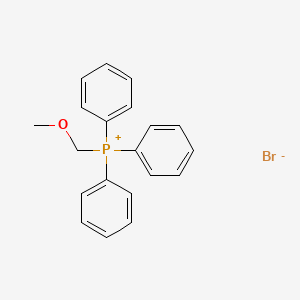

(Methoxymethyl)triphenylphosphonium bromide

Description

The exact mass of the compound (Methoxymethyl)triphenylphosphonium bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (Methoxymethyl)triphenylphosphonium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Methoxymethyl)triphenylphosphonium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methoxymethyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20OP.BrH/c1-21-17-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,17H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOCGROPYCGRERZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378616 | |

| Record name | (Methoxymethyl)triphenylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33670-32-5 | |

| Record name | (Methoxymethyl)triphenylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 33670-32-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(Methoxymethyl)triphenylphosphonium bromide chemical properties

An In-depth Technical Guide to (Methoxymethyl)triphenylphosphonium Bromide: Properties, Application, and Protocol

Introduction

(Methoxymethyl)triphenylphosphonium bromide, with the chemical formula C20H20BrOP, is a phosphonium salt that serves as a cornerstone reagent in modern organic synthesis.[1][2] It is the precursor to methoxymethylenetriphenylphosphorane, a specialized Wittig reagent designed for the efficient one-carbon homologation of aldehydes and ketones.[3][4] This process, which converts a carbonyl compound into an aldehyde containing one additional carbon atom, is a fundamental transformation in the construction of complex molecular architectures. The utility of this reagent has been demonstrated in numerous high-profile total syntheses, including the Wender Taxol total synthesis and the Stork quinine total synthesis, underscoring its reliability and importance in drug development and materials science.[3]

This guide provides a comprehensive overview of the chemical properties, synthesis, and application of (methoxymethyl)triphenylphosphonium bromide, with a focus on the mechanistic underpinnings and practical execution of the homologation sequence for researchers and drug development professionals.

Physicochemical and Safety Profile

A thorough understanding of the reagent's properties is paramount for its effective and safe use in a laboratory setting.

Physical and Chemical Properties

(Methoxymethyl)triphenylphosphonium bromide is typically a white to off-white crystalline solid.[5][6] Key quantitative data are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 33670-32-5 | [1][2] |

| Molecular Formula | C20H20BrOP | [1][2] |

| Molar Mass | 387.25 g/mol | [1][2] |

| Appearance | White to off-white solid/crystalline powder | [5][6] |

| Melting Point | 175-179 °C | [5] |

| Solubility | Soluble in ethanol, dichloromethane | [5] |

| Purity | Typically ≥95% |

Handling and Storage

Storage: The compound should be stored under an inert atmosphere at room temperature to prevent degradation from moisture and atmospheric contaminants.

Safety Precautions: (Methoxymethyl)triphenylphosphonium bromide is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin.[1] The compound is also known to cause skin, eye, and respiratory irritation.[5][7] Therefore, stringent safety measures are required during handling.

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection.[5]

-

Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[5]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[5] If inhaled, move the person to fresh air.[8] If ingested, seek immediate medical attention.[8]

Synthesis of the Reagent

The phosphonium salt is typically prepared via the quaternization of triphenylphosphine. The most common precursor is the corresponding chloride salt, (methoxymethyl)triphenylphosphonium chloride, which is synthesized by reacting triphenylphosphine with a chloromethyl methyl ether equivalent.[3]

A prevalent laboratory-scale synthesis involves the reaction of triphenylphosphine with chloromethyl methyl ether in a suitable solvent like anhydrous acetone.[9] An alternative, often preferred for safety reasons to avoid the highly carcinogenic chloromethyl methyl ether, is the in situ generation of the electrophile from a mixture of methylal (dimethoxymethane) and acetyl chloride.[3][10] The resulting chloride salt can then be used directly or converted to the bromide salt via anion exchange if required for specific applications.

Core Application: One-Carbon Homologation via the Wittig Reaction

The primary utility of (methoxymethyl)triphenylphosphonium bromide is its role in a two-stage process: a Wittig reaction to form a methoxy enol ether, followed by acidic hydrolysis to unveil the homologated aldehyde.[3]

Stage 1: Wittig Reaction and Enol Ether Formation

The process begins with the in situ generation of the active Wittig reagent, methoxymethylenetriphenylphosphorane. This is achieved by deprotonating the (methoxymethyl)triphenylphosphonium salt with a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK), in an anhydrous aprotic solvent like tetrahydrofuran (THF).[11][12] The formation of the ylide is often indicated by the appearance of a characteristic deep red or orange color.[3]

The resulting nucleophilic ylide then reacts with an aldehyde or ketone. The established mechanism for the Wittig reaction involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to a [2+2] cycloaddition to form a transient four-membered ring intermediate known as an oxaphosphetane.[13][14] This intermediate is unstable and rapidly collapses, driven by the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide, to yield the final methoxy enol ether product.[14]

Caption: Mechanism of the Wittig reaction to form an enol ether.

Stage 2: Hydrolysis of the Enol Ether to an Aldehyde

The enol ether produced in the Wittig reaction is a stable, isolable intermediate. The final step is its conversion to the target aldehyde through acid-catalyzed hydrolysis.[3][4] This transformation leverages the electron-rich nature of the enol ether double bond.

The mechanism proceeds via protonation of the enol ether at the α-carbon, which is the most nucleophilic position.[15][16][17] This step is facilitated by the resonance stabilization provided by the adjacent oxygen atom and results in the formation of an oxonium ion.[18] Water then acts as a nucleophile, attacking the electrophilic carbon to yield a hemiacetal intermediate. This hemiacetal subsequently collapses, eliminating methanol and revealing the final one-carbon homologated aldehyde.[15][17] It is critical to note that this hydrolysis typically requires acidic conditions, as the reaction is very slow under neutral or basic conditions.[19]

Caption: Acid-catalyzed hydrolysis of an enol ether to an aldehyde.

Experimental Protocol: A General Procedure

This section outlines a representative, step-by-step methodology for the one-carbon homologation of an aldehyde.

Materials and Reagents

-

(Methoxymethyl)triphenylphosphonium bromide

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or Potassium tert-butoxide (t-BuOK)

-

Aldehyde or Ketone substrate

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Aqueous hydrochloric acid (e.g., 3M HCl)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Standard laboratory glassware, stirring and cooling apparatus

Step-by-Step Procedure

Part A: Enol Ether Synthesis

-

Ylide Generation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (methoxymethyl)triphenylphosphonium bromide (1.2 equivalents). Suspend the salt in anhydrous THF.

-

Causality: Anhydrous conditions are critical as the ylide is a strong base and will be quenched by protic sources like water.

-

-

Cool the suspension to 0 °C (or lower, e.g., -78 °C, depending on the base and substrate). Slowly add the strong base (e.g., n-BuLi, 1.1 equivalents) dropwise via syringe.

-

Causality: Low temperature controls the exothermic deprotonation and maintains the stability of the ylide. A distinct color change to deep red or orange confirms ylide formation.

-

-

Stir the resulting mixture at this temperature for 30-60 minutes to ensure complete ylide formation.[12]

-

Wittig Reaction: Dissolve the aldehyde or ketone substrate (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold ylide suspension.

-

Causality: Slow addition prevents a rapid, uncontrolled exothermic reaction and minimizes side reactions.

-

-

Allow the reaction to stir at the low temperature for 1 hour, then warm to room temperature and stir overnight, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH4Cl solution.[11] Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product is the methoxy enol ether. This material may be purified by flash column chromatography or used directly in the next step if sufficiently pure.

Part B: Hydrolysis to the Aldehyde

-

Acidic Hydrolysis: Dissolve the crude or purified enol ether in a mixture of acetone (or THF) and aqueous HCl.[4]

-

Stir the mixture at room temperature or gently reflux until TLC or GC analysis shows complete conversion to the aldehyde.

-

Work-up: Cool the mixture to room temperature and carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

-

Extract the product with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude aldehyde by flash column chromatography to yield the final one-carbon homologated product.

Conclusion

(Methoxymethyl)triphenylphosphonium bromide is an indispensable reagent for the strategic one-carbon homologation of aldehydes and ketones. Its application through a well-defined, two-stage sequence of Wittig olefination followed by enol ether hydrolysis provides a robust and predictable method for synthesizing aldehydes. A comprehensive understanding of its chemical properties, the underlying reaction mechanisms, and meticulous adherence to experimental protocols are essential for leveraging this reagent to its full potential in the synthesis of valuable chemical entities.

References

- (methoxymethyl)triphenylphosphanium bromide - ChemBK. (n.d.).

-

Mechanism for hydrolysis of enol ether to aldehyde. (2017, March 14). Chemistry Stack Exchange. [Link]

-

(Methoxymethyl)triphenylphosphonium bromide. (n.d.). PubChem. Retrieved from [Link]

-

Methoxymethylenetriphenylphosphorane. (n.d.). In Wikipedia. Retrieved from [Link]

-

Reactions of enol ethers Hydrolysis of enol ethers. (n.d.). Retrieved from [Link]

-

Dehydrogenative ester synthesis from enol ethers and water with a ruthenium complex catalyzing two reactions in synergy. (2022, February 4). RSC Publishing. [Link]

- (2-METHOXY-ETHYL)-TRIPHENYL- PHOSPHONIUM, BROMIDE SDS. (n.d.).

-

(Methoxymethyl)triphenylphosphonium bromide. (n.d.). 001CHEMICAL. Retrieved from [Link]

-

Supporting Information - Metal-free hydroxyl functionalized quaternary phosphine type hypercrosslinked polymer for cycloaddition of CO2 and epoxide. (n.d.). The Royal Society of Chemistry. [Link]

-

Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Wittig Reaction: Mechanism and Examples. (n.d.). NROChemistry. [Link]

- Synthesis method of (methoxymethyl)triphenyl phosphorus chloride. (n.d.).

-

Introduction to the Wittig Reaction and Discussion of the Mechanism. (n.d.). ResearchGate. Retrieved from [Link]

-

Wittig Reaction - Wittig Reagents (in situ). (n.d.). Common Organic Chemistry. [Link]

-

(2-keto-2-methoxy-ethyl)-triphenyl-phosphonium bromide. (n.d.). Spectrabase. Retrieved from [Link]

- Certificate of Analysis - (Methoxymethyl)triphenylphosphonium bromide. (n.d.).

- Process for preparing (methoxymethylene) triphenyl phosphonium chloride. (n.d.).

-

The Wittig reaction. (n.d.). Lumen Learning - Organic Chemistry II. [Link]

-

Aldehyde to Ketone Homologation Enabled by Improved Access to Thioalkyl Phosphonium Salts. (2021, June 18). PubMed. [Link]

-

Two-Carbon Homologation of Aldehydes and Ketones to α,β-Unsaturated Aldehydes. (n.d.). National Institutes of Health. [Link]

-

Synthesis of three carbon homologated unsaturated aldehydes using regioselective Wittig olefination chemistry. (n.d.). MacSphere. [Link]

-

Synthesis of 1,4-Dicarbonyl Compounds from Silyl Enol Ethers and Bromocarbonyls... (n.d.). Organic Chemistry Portal. [Link]

-

Silyl enol ethers as new protecting groups for alkyl 4-halo-3-oxobutanoates... (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

A Rapid, One-Pot Synthesis of β-Siloxy-α-Haloaldehydes. (n.d.). National Institutes of Health. [Link]

-

An Expedient Method for the Umpolung Coupling of Enols with Heteronucleophiles. (n.d.). National Institutes of Health. [Link]

Sources

- 1. (Methoxymethyl)triphenylphosphonium bromide | C20H20BrOP | CID 2773654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 001chemical.com [001chemical.com]

- 3. Methoxymethylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. chembk.com [chembk.com]

- 6. file.leyan.com [file.leyan.com]

- 7. (2-METHOXY-ETHYL)-TRIPHENYL- PHOSPHONIUM, BROMIDE SDS - Download & Subscribe for Updates [sdsmanager.com]

- 8. fishersci.com [fishersci.com]

- 9. CN106588982A - Synthesis method of (methoxymethyl)triphenyl phosphorus chloride - Google Patents [patents.google.com]

- 10. EP0377850B1 - Process for preparing (methoxymethylene) triphenyl phosphonium chloride - Google Patents [patents.google.com]

- 11. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 12. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]

- 13. Wittig Reaction [organic-chemistry.org]

- 14. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 15. echemi.com [echemi.com]

- 16. Page loading... [wap.guidechem.com]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. Reactions of enol ethers Hydrolysis of enol ethers [ns1.almerja.com]

- 19. Dehydrogenative ester synthesis from enol ethers and water with a ruthenium complex catalyzing two reactions in synergy - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04574A [pubs.rsc.org]

A-Z Guide to Structure Elucidation of (Methoxymethyl)triphenylphosphonium Bromide for Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and analytical techniques essential for the structural elucidation of (Methoxymethyl)triphenylphosphonium bromide. Designed for researchers, scientists, and drug development professionals, this document offers not just procedural steps but also the underlying scientific rationale, ensuring a deep and applicable understanding of the process.

Introduction: The Significance of a Well-Characterized Reagent

(Methoxymethyl)triphenylphosphonium bromide, with the chemical formula [(C₆H₅)₃PCH₂OCH₃]Br, is a crucial phosphonium salt widely employed in organic synthesis.[1] Its primary application lies in the Wittig reaction, a powerful tool for the formation of carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphorus ylide.[2][3] The precise structural integrity of this reagent is paramount to ensure predictable reaction outcomes, high yields, and the purity of synthesized target molecules, which is of critical importance in the meticulous world of drug development.

This guide will walk you through a self-validating system of analytical techniques to confirm the identity and purity of (Methoxymethyl)triphenylphosphonium bromide, ensuring the reliability of this key synthetic building block.

Core Analytical Workflow: A Multi-faceted Approach to Confirmation

The structural confirmation of (Methoxymethyl)triphenylphosphonium bromide relies on a synergistic combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they offer a definitive characterization.

Caption: Workflow for the synthesis and structural elucidation of (Methoxymethyl)triphenylphosphonium bromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the environment of the phosphorus atom. We employ ¹H, ¹³C, and ³¹P NMR to obtain a complete picture.

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified (Methoxymethyl)triphenylphosphonium bromide in 0.5-0.7 mL of the chosen deuterated solvent.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition: Acquire the ¹H, ¹³C, and ³¹P NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Data Interpretation and Expected Values

The following table summarizes the expected chemical shifts (δ) for (Methoxymethyl)triphenylphosphonium bromide.

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity & Coupling (J) | Assignment |

| ¹H NMR | ~7.6-7.9 | Multiplet | 15H, Phenyl protons (Ar-H) |

| ~5.5-5.7 | Doublet, J(P,H) ≈ 12-15 Hz | 2H, Methylene protons (-P-CH₂-O) | |

| ~3.5 | Singlet | 3H, Methoxyl protons (-O-CH₃) | |

| ¹³C NMR | ~135 | Doublet, J(P,C) ≈ 3 Hz | para-Carbons of phenyl groups |

| ~134 | Doublet, J(P,C) ≈ 10 Hz | ortho-Carbons of phenyl groups | |

| ~130 | Doublet, J(P,C) ≈ 13 Hz | meta-Carbons of phenyl groups | |

| ~118 | Doublet, J(P,C) ≈ 85-90 Hz | ipso-Carbons of phenyl groups | |

| ~65-70 | Doublet, J(P,C) ≈ 50-55 Hz | Methylene carbon (-P-CH₂-O) | |

| ~58 | Singlet | Methoxyl carbon (-O-CH₃) | |

| ³¹P NMR | ~20-25 | Singlet | Triphenylphosphonium phosphorus |

Causality: The observed doublet splittings in the ¹H and ¹³C NMR spectra for the methylene group and the phenyl carbons are a direct result of coupling to the quadrupolar phosphorus-31 nucleus. This coupling provides definitive evidence for the connectivity between the phosphorus atom and these parts of the molecule. The chemical shift in the ³¹P NMR is characteristic of a tetracoordinate phosphonium species.[4][5][6][7]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within the molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare the sample using either the KBr pellet method or as a thin film on a salt plate (e.g., NaCl or KBr). For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

-

Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Data Interpretation and Expected Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3000 | C-H stretch | Aromatic (Phenyl) |

| ~2950-2850 | C-H stretch | Aliphatic (CH₂ and CH₃) |

| ~1585, 1480, 1435 | C=C stretch | Aromatic Ring |

| ~1100 | C-O stretch | Ether (CH₂-O-CH₃) |

| ~1440, 1110 | P-C stretch | Phenyl-Phosphorus |

| ~750-690 | C-H bend | Monosubstituted Benzene |

Causality: The presence of strong absorptions in the aromatic C-H and C=C stretching regions confirms the triphenylphosphine moiety. The distinct C-O stretching band is indicative of the methoxymethyl group.[8] The combination of these absorptions provides a unique "fingerprint" for the molecule.[8]

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry provides crucial information about the molecular weight of the cation, confirming the overall composition of the molecule.

Experimental Protocol: Mass Spectrometry

-

Ionization Technique: Electrospray Ionization (ESI) is the preferred method for analyzing pre-formed ions like phosphonium salts.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

-

Acquisition: Infuse the sample solution into the ESI source of a mass spectrometer and acquire the spectrum in positive ion mode.

Data Interpretation and Expected m/z Value

The expected mass-to-charge ratio (m/z) for the intact cation [(C₆H₅)₃PCH₂OCH₃]⁺ is approximately 307.15.

| Ion | Calculated Exact Mass | Observed m/z |

| [C₂₀H₂₀OP]⁺ | 307.1246 | ~307.1 |

Causality: The detection of the parent ion at the correct m/z provides strong evidence for the molecular formula of the cation. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition with high accuracy.

Synthesis and Self-Validation

A common synthetic route to (Methoxymethyl)triphenylphosphonium bromide involves the reaction of triphenylphosphine with bromochloromethane followed by reaction with sodium methoxide, or more directly from triphenylphosphine and methoxymethyl bromide. An alternative method involves reacting triphenylphosphine with chloromethyl methyl ether.[2][9] The purity of the final product is typically ensured through recrystallization.

The consistency of the data obtained from the suite of analytical techniques described above serves as a self-validating system. A positive result from each technique, in agreement with the expected values, provides a high degree of confidence in the structural identity and purity of the (Methoxymethyl)triphenylphosphonium bromide.

Caption: The Wittig reaction mechanism utilizing the ylide derived from (Methoxymethyl)triphenylphosphonium bromide.

Conclusion

The rigorous structural elucidation of (Methoxymethyl)triphenylphosphonium bromide through the combined application of NMR, IR, and Mass Spectrometry is a non-negotiable prerequisite for its use in regulated synthetic environments such as drug development. This guide provides the foundational knowledge and practical insights to ensure the identity, purity, and ultimately, the reliability of this vital chemical reagent. Adherence to these analytical principles underpins the production of high-quality, reproducible synthetic outcomes.

References

-

ChemBK. (2024, April 10). (methoxymethyl)triphenylphosphanium bromide. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information - Metal-free hydroxyl functionalized quaternary phosphine type hypercrosslinked polymer for cycloaddition of CO2 and epoxide. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). (Methoxymethyl)triphenylphosphonium bromide. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of (methoxymethyl)triphenyl phosphorus chloride.

-

SpectraBase. (n.d.). (Methoxymethyl)triphenylphosphonium chloride - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyltriphenylphosphonium bromide - Optional[31P NMR] - Chemical Shifts. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). 31P{1H} NMR Spectrum of Benzyltriphenylphosphonium Chloride in CDCl3. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Page loading... [guidechem.com]

- 3. (Methoxymethyl)triphenylphosphonium chloride 97 4009-98-7 [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. spectrabase.com [spectrabase.com]

- 7. P-31 NMR Spectrum [acadiau.ca]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. CN106588982A - Synthesis method of (methoxymethyl)triphenyl phosphorus chloride - Google Patents [patents.google.com]

An In-depth Technical Guide to (Methoxymethyl)triphenylphosphonium Bromide: Synthesis, Mechanism, and Application in One-Carbon Homologation

For Researchers, Scientists, and Drug Development Professionals

(Methoxymethyl)triphenylphosphonium bromide (CAS Number: 33670-32-5) is a pivotal reagent in synthetic organic chemistry, primarily utilized as a precursor to the corresponding phosphonium ylide. This ylide serves as a powerful nucleophile in the Wittig reaction, enabling the one-carbon homologation of aldehydes and ketones. This process is instrumental in the construction of complex molecular architectures, finding widespread application in natural product synthesis and the development of novel pharmaceutical agents. This guide provides a comprehensive overview of its synthesis, reaction mechanisms, practical applications, and safety considerations.

Physicochemical Properties and Handling

(Methoxymethyl)triphenylphosphonium bromide is typically a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of (Methoxymethyl)triphenylphosphonium Bromide

| Property | Value |

| CAS Number | 33670-32-5 |

| Molecular Formula | C₂₀H₂₀BrOP |

| Molecular Weight | 387.25 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 175-179 °C |

| Solubility | Soluble in polar organic solvents such as THF, CH₂Cl₂, and EtOH. |

Safety and Handling

(Methoxymethyl)triphenylphosphonium bromide is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1] All manipulations should be performed in a well-ventilated laboratory fume hood to avoid inhalation of dust. In case of contact with eyes or skin, rinse immediately with copious amounts of water and seek medical advice.[1] Store the reagent in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Disposal should be in accordance with local, state, and federal regulations for chemical waste.

Synthesis of (Methoxymethyl)triphenylphosphonium Bromide

The synthesis of (Methoxymethyl)triphenylphosphonium bromide is typically achieved through the quaternization of triphenylphosphine with bromomethyl methyl ether. However, due to the carcinogenic nature of bromomethyl methyl ether, alternative, safer methods are often employed, such as the reaction of triphenylphosphine with a mixture of dimethoxymethane and acetyl bromide.

The Wittig Reaction: A Tool for One-Carbon Homologation

The primary utility of (Methoxymethyl)triphenylphosphonium bromide lies in its role as a precursor to the methoxymethylenetriphenylphosphorane ylide. This ylide is a key reagent in the Wittig reaction for the one-carbon homologation of aldehydes and ketones.[2] The overall transformation involves two main stages: the Wittig olefination to form a vinyl ether, followed by acidic hydrolysis to unmask the aldehyde functionality.

Mechanism of the Wittig Reaction

The Wittig reaction proceeds through a concerted [2+2] cycloaddition between the phosphonium ylide and the carbonyl compound, forming a transient oxaphosphetane intermediate.[3] This intermediate then collapses to form the desired alkene (in this case, a vinyl ether) and triphenylphosphine oxide, a thermodynamically stable byproduct that drives the reaction forward.

Figure 1: General workflow of the Wittig reaction for one-carbon homologation.

Mechanism of Vinyl Ether Hydrolysis

The vinyl ether product of the Wittig reaction is an enol ether, which can be readily hydrolyzed under acidic conditions to reveal the homologated aldehyde. The mechanism involves protonation of the electron-rich double bond at the α-carbon, followed by nucleophilic attack of water on the resulting oxonium ion to form a hemiacetal.[4][5][6] Subsequent proton transfer and elimination of methanol yields the final aldehyde product.[4][5][6]

Experimental Protocol: One-Carbon Homologation of an Aldehyde

This section provides a detailed, step-by-step protocol for the one-carbon homologation of a generic aldehyde using (Methoxymethyl)triphenylphosphonium bromide.

Materials and Reagents

-

(Methoxymethyl)triphenylphosphonium bromide

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (concentration to be noted)

-

Aldehyde substrate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for extraction (e.g., diethyl ether or ethyl acetate)

-

Solvents for column chromatography (e.g., hexanes and ethyl acetate)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

Step-by-Step Procedure

Step 1: Ylide Generation

-

To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (Methoxymethyl)triphenylphosphonium bromide (1.2 equivalents).

-

Add anhydrous THF to the flask to form a suspension.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred suspension. The formation of the deep red ylide indicates successful deprotonation.

-

Allow the mixture to stir at 0 °C for 30-60 minutes.

Step 2: Wittig Reaction

-

Dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Slowly add the aldehyde solution to the ylide mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

Step 3: Work-up and Purification of the Vinyl Ether

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product, which contains the desired vinyl ether and triphenylphosphine oxide, can be purified by flash column chromatography on silica gel.

Step 4: Hydrolysis of the Vinyl Ether

-

Dissolve the purified vinyl ether in a suitable solvent such as THF or acetone.

-

Add an aqueous solution of hydrochloric acid (e.g., 1 M) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the vinyl ether is consumed.

-

Neutralize the reaction with a mild base (e.g., saturated aqueous sodium bicarbonate).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to afford the homologated aldehyde. Further purification by column chromatography may be necessary.

Removal of Triphenylphosphine Oxide Byproduct

A significant challenge in Wittig reactions is the removal of the triphenylphosphine oxide (TPPO) byproduct, which can co-elute with the desired product during chromatography.[7] Several methods can be employed for its removal:

-

Crystallization: If the product is a solid, recrystallization may effectively remove the more soluble TPPO.

-

Precipitation: TPPO can be precipitated from non-polar solvents like hexanes or diethyl ether.[4]

-

Complexation: TPPO forms insoluble complexes with certain metal salts, such as zinc chloride or magnesium chloride, which can be removed by filtration.[1]

Figure 2: Step-by-step experimental workflow for one-carbon homologation.

Spectroscopic Characterization

The structural elucidation of (Methoxymethyl)triphenylphosphonium bromide and its reaction products relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of (Methoxymethyl)triphenylphosphonium bromide is expected to show characteristic signals for the aromatic protons of the triphenylphosphine moiety (typically in the range of δ 7.5-8.0 ppm), a doublet for the methylene protons adjacent to the phosphorus atom, and a singlet for the methoxy protons.

Infrared (IR) Spectroscopy

The IR spectrum of (Methoxymethyl)triphenylphosphonium bromide will exhibit characteristic absorption bands for the P-C bond, C-O stretching of the ether, and the various vibrations of the phenyl rings.[8][9] The P-Ph stretching vibrations are typically observed in the 1440-1430 cm⁻¹ region.[8]

Conclusion

(Methoxymethyl)triphenylphosphonium bromide is an indispensable reagent for the one-carbon homologation of aldehydes and ketones. Its application in the Wittig reaction provides a reliable and versatile method for the synthesis of enol ethers, which serve as valuable precursors to aldehydes with an extended carbon chain. A thorough understanding of its properties, reaction mechanisms, and handling procedures, as outlined in this guide, is crucial for its safe and effective utilization in the research and development of new chemical entities.

References

-

(methoxymethyl)triphenylphosphanium bromide - ChemBK. (n.d.). Retrieved from [Link]

-

Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. (2021). ACS Omega, 6(4), 3045-3052. Retrieved from [Link]

-

Mechanism for hydrolysis of enol ether to aldehyde. (2017). Chemistry Stack Exchange. Retrieved from [Link]

-

(Methoxymethyl)triphenylphosphonium bromide | C20H20BrOP | CID 2773654 - PubChem. (n.d.). Retrieved from [Link]

-

Supporting Information - Metal-free hydroxyl functionalized quaternary phosphine type hypercrosslinked polymer for cycloaddition of CO2 and epoxide - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Revisiting the phosphonium salts chemistry for P-doped carbons synthesis: toward high phosphorus contents and beyond. (n.d.). Retrieved from [Link]

-

FTIR spectra of Phosphonium based ionic liquids. - ResearchGate. (n.d.). Retrieved from [Link]

-

Supporting Information - AWS. (n.d.). Retrieved from [Link]

-

ONE-CARBON HOMOLOGATION OF PYRROLE CARBOXALDEHYDE VIA WITTIG REACTION AND MILD HYDROLYSIS OF VINYL ETHER. (2015). HETEROCYCLES, 91(3), 593-600. Retrieved from [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Preparation of One-Carbon Homologated Amides from Aldehydes or Primary Alcohols. (2014). Organic Letters, 16(6), 1602-1605. Retrieved from [Link]

-

Wittig reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

A Highly Versatile One-Pot Aqueous Wittig Reaction. (2014). World Journal of Chemical Education, 2(3), 30-33. Retrieved from [Link]

-

(Methoxymethyl)triphenylphosphonium chloride - Optional[13C NMR] - Spectrum. (n.d.). Retrieved from [Link]

-

Aldehyde to Ketone Homologation Enabled by Improved Access to Thioalkyl Phosphonium Salts. (2021). Organic Letters, 23(12), 4548-4552. Retrieved from [Link]

-

Recent approaches towards one-carbon homologation–functionalization of aldehydes. (2016). Organic & Biomolecular Chemistry, 14(34), 8012-8026. Retrieved from [Link]

-

Prudent Practices for Handling Hazardous Chemicals in Laboratories. (1981). Retrieved from [Link]

-

Safe Storage and Disposal of Chemicals in A Lab. (n.d.). Retrieved from [Link]

-

Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies. (n.d.). Retrieved from [Link]

-

Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. (n.d.). Retrieved from [Link]

-

Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL - Kamat Lab. (n.d.). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. (Methoxymethyl)triphenylphosphonium chloride(4009-98-7) 1H NMR spectrum [chemicalbook.com]

- 3. Aldehyde to Ketone Homologation Enabled by Improved Access to Thioalkyl Phosphonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. shenvilab.org [shenvilab.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Workup [chem.rochester.edu]

- 7. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

(Methoxymethyl)triphenylphosphonium bromide molecular weight

An In-Depth Technical Guide to (Methoxymethyl)triphenylphosphonium Bromide: Synthesis, Mechanism, and Application

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on (methoxymethyl)triphenylphosphonium bromide. It delves into the compound's core properties, synthesis, mechanistic action, and practical applications, with a focus on providing field-proven insights and robust, verifiable protocols.

Core Compound Properties and Specifications

(Methoxymethyl)triphenylphosphonium bromide is a quaternary phosphonium salt widely employed in organic synthesis. It is the precursor to the methoxymethylene Wittig reagent, a cornerstone for the one-carbon homologation of aldehydes and ketones. Its physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 387.2 g/mol | PubChem[1] |

| Molecular Formula | C₂₀H₂₀BrOP | PubChem[1] |

| CAS Number | 33670-32-5 | Santa Cruz Biotechnology[2], ChemBK[3] |

| Appearance | White to off-white crystalline powder | ChemBK[3] |

| Melting Point | 175-179 °C | ChemBK[3] |

| Solubility | Soluble in organic solvents like ethanol and dichloromethane.[3] |

Synthesis of (Methoxymethyl)triphenylphosphonium Bromide

The synthesis of this phosphonium salt is a straightforward nucleophilic substitution reaction. The lone pair of electrons on the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic carbon of a halomethyl methyl ether. The choice of the corresponding chloro- or bromo-ether will yield the respective phosphonium halide.

Causality Behind Synthesis: Triphenylphosphine is an excellent nucleophile due to the electron-donating nature of the three phenyl groups and the accessibility of the phosphorus lone pair. Chloromethyl methyl ether (or its bromo-analog) is a potent electrophile because the chlorine/bromine atom is a good leaving group, and the adjacent oxygen atom can stabilize the incipient positive charge on the carbon during the transition state. The reaction is typically performed in an anhydrous solvent to prevent hydrolysis of the starting materials and product.

Caption: Workflow for one-carbon homologation using the Wittig reagent.

Experimental Protocol: Aldehyde Homologation

This protocol is a representative example for the reaction of a generic aldehyde. [4]

-

Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, suspend (methoxymethyl)triphenylphosphonium bromide (e.g., 4.65 g, 12 mmol) in anhydrous THF (50 mL).

-

Ylide Formation: Cool the suspension to 0°C in an ice bath. Add potassium tert-butoxide (t-BuOK) (e.g., 1.35 g, 12 mmol) portion-wise over 10 minutes. The solution will typically turn a deep orange or red color, indicating ylide formation. Stir the mixture at 0°C for 30 minutes.

-

Substrate Addition: Dissolve the starting aldehyde (e.g., 10 mmol) in anhydrous THF (10 mL) and add it dropwise to the ylide solution at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching & Extraction: Once the reaction is complete, quench it by adding saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL). Extract the mixture with diethyl ether or ethyl acetate (3 x 50 mL).

-

Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude enol ether.

-

Hydrolysis: Dissolve the crude enol ether in a mixture of THF (30 mL) and 2M aqueous HCl (15 mL). Stir vigorously at room temperature for 1-3 hours until TLC analysis indicates complete conversion.

-

Final Workup: Neutralize the mixture with saturated aqueous sodium bicarbonate (NaHCO₃) and extract with diethyl ether (3 x 40 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude aldehyde by flash column chromatography.

Safety and Handling

Proper handling of (methoxymethyl)triphenylphosphonium bromide is essential for laboratory safety. The compound presents several hazards.

-

Hazard Identification: Harmful if swallowed, in contact with skin, or if inhaled. [1]Causes skin and serious eye irritation. [5][6]May cause respiratory irritation. [5]* Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [5] * Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. [3][6] * Handling: Avoid breathing dust. [5]Wash hands thoroughly after handling. [6]Avoid contact with skin and eyes. [7]* Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place under an inert atmosphere. [5]

-

Conclusion

(Methoxymethyl)triphenylphosphonium bromide is a pivotal reagent for synthetic organic chemists, offering a reliable and high-yielding pathway for the one-carbon homologation of carbonyl compounds. Its synthesis is straightforward, and the mechanism of its corresponding Wittig reaction is well-understood. By following robust and validated protocols and adhering to strict safety measures, researchers can effectively leverage this compound to construct complex molecular architectures essential for pharmaceutical and materials science development.

References

-

National Center for Biotechnology Information. "(Methoxymethyl)triphenylphosphonium bromide". PubChem Compound Database, CID=2773654, [Link] (accessed Jan. 1, 2026).

-

ChemBK. "(methoxymethyl)triphenylphosphanium bromide". ChemBK, [Link] (accessed Jan. 1, 2026).

- Google Patents. "Synthesis method of (methoxymethyl)triphenyl phosphorus chloride". CN108640825A, (accessed Jan. 1, 2026).

-

Common Organic Chemistry. "Wittig Reaction - Wittig Reagents (in situ)". Common Organic Chemistry, [Link] (accessed Jan. 1, 2026).

Sources

- 1. (Methoxymethyl)triphenylphosphonium bromide | C20H20BrOP | CID 2773654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chembk.com [chembk.com]

- 4. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]

- 5. aksci.com [aksci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Synthesis of (Methoxymethyl)triphenylphosphonium Bromide

This guide provides a comprehensive overview of the synthesis of (methoxymethyl)triphenylphosphonium bromide, a vital reagent in organic chemistry. Primarily utilized in the Wittig reaction, this phosphonium salt serves as a precursor to the methoxymethylenetriphenylphosphorane ylide, which is instrumental in converting aldehydes and ketones into enol ethers. This transformation is a key step in the homologation of carbonyl compounds, effectively adding a carbon atom.[1] This document will delve into the mechanistic underpinnings of its synthesis, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and efficient reaction.

Foundational Principles: The Chemistry of Phosphonium Salt Formation

The synthesis of (methoxymethyl)triphenylphosphonium bromide is fundamentally a quaternization reaction. This process involves the alkylation of the phosphorus atom in triphenylphosphine, a strong nucleophile, by an appropriate electrophile. The generally accepted mechanism for this transformation is a bimolecular nucleophilic substitution (SN2) reaction.[2][3]

The SN2 Mechanism in Focus

The SN2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group.[4][5][6] This "backside attack" leads to an inversion of stereochemistry if the carbon is chiral.[5][6][7] The rate of an SN2 reaction is dependent on the concentration of both the nucleophile and the electrophile, hence the term "bimolecular."[5][8]

In the context of synthesizing (methoxymethyl)triphenylphosphonium bromide, triphenylphosphine acts as the nucleophile, and a methoxymethyl halide, such as bromomethyl methyl ether or chloromethyl methyl ether, serves as the electrophile.[1] The lone pair of electrons on the phosphorus atom attacks the electrophilic methylene carbon of the methoxymethyl halide, displacing the halide leaving group in a concerted fashion.[2][3]

The efficiency of this SN2 reaction is influenced by several factors:

-

Steric Hindrance: The reaction proceeds most efficiently with primary alkyl halides.[9] Secondary halides are less reactive, and tertiary halides generally do not react via the SN2 mechanism due to steric hindrance.[9]

-

Strength of the Nucleophile: Triphenylphosphine is an excellent nucleophile, which drives the reaction forward.[2]

-

Leaving Group Ability: The halide ion (Br⁻ or Cl⁻) is a good leaving group, facilitating the substitution.[4][7]

Synthesis of (Methoxymethyl)triphenylphosphonium Bromide: A Mechanistic Walkthrough

The formation of the phosphonium salt is a direct and generally high-yielding process. The core of the synthesis is the nucleophilic attack of triphenylphosphine on the electrophilic carbon of a methoxymethyl halide.

Caption: SN2 mechanism for the synthesis of (Methoxymethyl)triphenylphosphonium bromide.

Experimental Protocol: A Validated Approach

This section outlines a reliable, step-by-step procedure for the synthesis of (methoxymethyl)triphenylphosphonium bromide. It is crucial to perform this reaction under an inert atmosphere (e.g., nitrogen or argon) as triphenylphosphine can be oxidized by air.[9]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Triphenylphosphine (PPh₃) | 262.29 | 215.0 g | 0.82 | Ensure it is pure and dry. |

| Dibromomethane (CH₂Br₂) | 173.83 | 115 mL (285 g) | 1.64 | Use in excess. |

| Toluene | 92.14 | 600 mL | - | Anhydrous solvent is recommended. |

Step-by-Step Procedure[10]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (215.0 g, 0.82 mol) in toluene (600 mL) under a nitrogen atmosphere.[10]

-

Addition of Reagent: Add dibromomethane (115 mL, 1.64 mol) to the stirred solution.[10]

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for approximately eight hours.[10]

-

First Filtration: Cool the reaction mixture to room temperature. A solid precipitate will have formed. Collect this solid by filtration.[10]

-

Second Reaction Period: Return the filtrate to the reaction flask and heat it to reflux for an additional eight hours to maximize the yield.[10]

-

Second Filtration: Cool the mixture and collect the additional solid product by filtration.[10]

-

Product Collection: Combine the solids from both filtrations. This combined product is (bromomethyl)triphenylphosphonium bromide. A similar procedure can be adapted for bromomethyl methyl ether to yield the target compound.

Note on an alternative synthesis for the chloride salt: A similar phosphonium salt, (methoxymethyl)triphenylphosphonium chloride, can be synthesized by reacting triphenylphosphine with methyl chloromethyl ether in anhydrous acetone.[11][12] The reaction is typically carried out at a slightly elevated temperature (e.g., 36-38°C) for several hours.[12]

From Salt to Ylide: The Gateway to the Wittig Reaction

The synthesized (methoxymethyl)triphenylphosphonium bromide is the stable precursor to the highly reactive Wittig reagent, methoxymethylenetriphenylphosphorane. This transformation is achieved by deprotonation of the phosphonium salt using a strong base.[2][9]

The Deprotonation Step

A strong, non-nucleophilic base is required to abstract the acidic proton from the carbon adjacent to the positively charged phosphorus atom.[2] Common bases for this purpose include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[9][13] The resulting species is a phosphorus ylide, a neutral molecule with adjacent positive and negative charges.[2]

Caption: Formation of the phosphorus ylide from the phosphonium salt.

Application in Synthesis: The Wittig Reaction

The in situ generated methoxymethylenetriphenylphosphorane readily reacts with aldehydes and ketones in a Wittig reaction to form enol ethers.[1] This reaction is a powerful tool for carbon-carbon bond formation and is widely used in the synthesis of complex organic molecules.[14] The enol ether products can then be readily hydrolyzed under acidic conditions to yield the corresponding aldehyde, thus achieving a one-carbon homologation of the starting carbonyl compound.[1]

Conclusion

The synthesis of (methoxymethyl)triphenylphosphonium bromide is a straightforward yet crucial process for organic chemists. Its foundation lies in the well-understood SN2 mechanism, and its utility is realized through its conversion to a versatile Wittig reagent. By carefully controlling the reaction conditions and adhering to established protocols, researchers can reliably produce this valuable synthetic intermediate, unlocking a wide range of possibilities for the construction of complex molecular architectures.

References

- 1. Methoxymethylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. SN2 Reaction Mechanism [chemistrysteps.com]

- 5. byjus.com [byjus.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Introduction to SN2 Reactions - Chad's Prep® [chadsprep.com]

- 8. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 9. Wittig reagents - Wikipedia [en.wikipedia.org]

- 10. Synthesis routes of (Bromomethyl)triphenylphosphonium bromide [benchchem.com]

- 11. Page loading... [guidechem.com]

- 12. CN106588982A - Synthesis method of (methoxymethyl)triphenyl phosphorus chloride - Google Patents [patents.google.com]

- 13. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]

- 14. nbinno.com [nbinno.com]

A Homologation Workhorse: An In-depth Technical Guide to the Wittig Reaction with (Methoxymethyl)triphenylphosphonium Bromide

For researchers, medicinal chemists, and professionals in drug development, the precise construction of carbon-carbon bonds is a foundational element of molecular synthesis. Among the arsenal of synthetic methodologies, the Wittig reaction stands as a pillar, offering a reliable route to alkenes from carbonyl compounds. This guide delves into the history, mechanism, and practical application of a specific, yet highly versatile, Wittig reagent: (Methoxymethyl)triphenylphosphonium bromide. This reagent is not merely a tool for olefination but a gateway to aldehyde homologation, a critical transformation in the synthesis of complex molecular architectures.

Part 1: The Genesis of a C1-Homologation Strategy: A Historical Perspective

The Wittig reaction, for which Georg Wittig was awarded the Nobel Prize in Chemistry in 1979, was first reported in the early 1950s.[1][2][3] This groundbreaking reaction involves the interaction of a phosphorus ylide with an aldehyde or ketone to furnish an alkene and triphenylphosphine oxide.[1][2] The thermodynamic driving force of this reaction is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide.[3]

The specific application of (methoxymethyl)triphenylphosphonium salts for the one-carbon homologation of aldehydes and ketones was unveiled in a seminal 1958 communication by Samuel G. Levine in the Journal of the American Chemical Society.[4] This innovation provided a novel and powerful method to convert a carbonyl compound into an aldehyde with an additional carbon atom. The initial report highlighted the reaction of the corresponding ylide with the steroid, tigogenone, demonstrating its utility in complex systems from its inception. This method was later instrumental in the total syntheses of intricate natural products like Taxol and quinine.

Part 2: The Core of the Transformation: Mechanism and In-Situ Ylide Generation

The utility of (methoxymethyl)triphenylphosphonium bromide lies in a two-step sequence: a Wittig reaction to form a methoxy enol ether, followed by an acid-catalyzed hydrolysis to unmask the homologous aldehyde.

From Phosphonium Salt to Reactive Ylide

The journey begins with the deprotonation of (methoxymethyl)triphenylphosphonium bromide to generate the highly reactive methoxymethylenetriphenylphosphorane ylide. This is typically achieved in-situ by treatment with a strong base. Common bases for this purpose include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).[5][6] The choice of base and solvent can influence the reaction's efficiency and is often dictated by the substrate's sensitivity.

Figure 1: In-situ generation of the phosphonium ylide.

The Wittig Reaction: Formation of the Enol Ether

The generated ylide, a nucleophilic carbanion stabilized by the adjacent phosphonium group, readily attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The reaction is believed to proceed through a concerted [2+2] cycloaddition to form a transient four-membered oxaphosphetane intermediate. This intermediate then collapses in a reverse [2+2] cycloaddition to yield the enol ether and the thermodynamically stable triphenylphosphine oxide.[7]

Figure 2: Mechanism of enol ether formation via the Wittig reaction.

Unmasking the Aldehyde: Acid-Catalyzed Hydrolysis

The final step in the homologation sequence is the hydrolysis of the enol ether to the corresponding aldehyde. This is typically achieved by treatment with an aqueous acid, such as hydrochloric acid or sulfuric acid. The mechanism involves protonation of the enol ether at the carbon atom alpha to the oxygen, forming an oxonium ion. This is the rate-determining step. Water then attacks the electrophilic carbon, leading to a hemiacetal intermediate, which subsequently eliminates methanol to furnish the final aldehyde product.[6][8][9]

Figure 3: Mechanism of acid-catalyzed hydrolysis of the enol ether.

Part 3: In the Trenches: Experimental Protocols and Considerations

The successful execution of this homologation sequence hinges on careful attention to experimental detail. Below are representative protocols for the preparation of the phosphonium salt and its subsequent use in the Wittig reaction.

Preparation of (Methoxymethyl)triphenylphosphonium Bromide

(Methoxymethyl)triphenylphosphonium bromide is commercially available, but can also be synthesized from triphenylphosphine and bromochloromethane followed by reaction with sodium methoxide, or more directly from triphenylphosphine and methoxymethyl bromide. Due to the hazardous nature of some of the reagents, purchasing the pre-formed salt is often the most practical approach for many laboratories.

A General Protocol for the One-Carbon Homologation of an Aldehyde

This protocol is a generalized procedure and may require optimization for specific substrates.

Step 1: Ylide Generation and Wittig Reaction

-

To a stirred suspension of (methoxymethyl)triphenylphosphonium chloride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (1.2 equivalents) portion-wise.

-

Stir the resulting deep red-orange mixture at 0 °C for 30-60 minutes.

-

Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude enol ether is often used in the next step without further purification.

Step 2: Hydrolysis to the Aldehyde

-

Dissolve the crude enol ether in a mixture of THF and aqueous acid (e.g., 2M HCl).

-

Stir the mixture at room temperature for 1-4 hours, monitoring the disappearance of the enol ether by TLC.

-

Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting aldehyde by flash column chromatography.

| Substrate (Aldehyde/Ketone) | Base | Solvent | Reaction Time (Wittig) | Yield (Aldehyde) | Reference |

| 3-Hydroxybenzaldehyde | KOtBu | THF | 7 h | 90% | J. Med. Chem.2008 , 51, 5506-5521 |

| Cyclohexanone | n-BuLi | THF | Overnight | 35-40% (of methylenecyclohexane) | Organic Syntheses, Coll. Vol. 5, p.751 (1973); Vol. 40, p.66 (1960) |

| Various aldehydes and ketones | KOtBu | t-BuOH | 3 min (microwave) | Good yields | Tetrahedron Lett.1996 , 37, 8555-8558[10] |

Part 4: Navigating Challenges: Troubleshooting and Side Reactions

While generally a robust reaction, several challenges can arise.

-

Low Yield: Incomplete ylide formation can be a cause. Ensure the base is of high quality and the reaction is performed under strictly anhydrous conditions. For substrates with acidic protons, such as phenols, an excess of the base may be required to deprotonate both the phosphonium salt and the acidic functionality.[11]

-

Aldol Condensation: For enolizable aldehydes or ketones, self-condensation can be a competing side reaction. This can sometimes be mitigated by using a non-nucleophilic base and maintaining low reaction temperatures.

-

Epimerization: If the alpha-carbon of the carbonyl compound is a stereocenter, epimerization can occur under the basic reaction conditions.

-

Purification Difficulties: The primary byproduct, triphenylphosphine oxide, can be challenging to remove. Chromatography is often effective. Alternatively, precipitation of triphenylphosphine oxide as a complex with zinc chloride or magnesium chloride has been reported.

Part 5: Impact on Drug Discovery and Development

The one-carbon homologation using (methoxymethyl)triphenylphosphonium bromide has found widespread application in the synthesis of pharmaceutically relevant molecules. The ability to extend a carbon chain by a single aldehyde unit is a powerful tool for structure-activity relationship (SAR) studies and for accessing key synthetic intermediates. For instance, this methodology has been employed in the synthesis of analogs of biologically active natural products and in the construction of complex heterocyclic systems that form the core of many modern pharmaceuticals. The triphenylphosphonium moiety itself is also being explored as a means to target bioactive molecules to mitochondria, opening new avenues for therapeutic intervention.[12]

References

- Organic Syntheses, Coll. Vol. 5, p.751 (1973); Vol. 40, p.66 (1960). [URL: http://www.orgsyn.org/demo.aspx?prep=cv5p0751]

- Chemistry Stack Exchange. Mechanism for hydrolysis of enol ether to aldehyde. [URL: https://chemistry.stackexchange.com/questions/74305/mechanism-for-hydrolysis-of-enol-ether-to-aldehyde]

- ECHEMI. Mechanism for hydrolysis of enol ether to aldehyde. [URL: https://www.echemi.com/community/mechanism-for-hydrolysis-of-enol-ether-to-aldehyde_thread_53299_1.html]

- Guidechem. Mechanism for hydrolysis of enol ether to aldehyde. [URL: https://www.guidechem.com/tech-news/404092.html]

- O'Brien, C. J. et al. Recycling the Waste: The Development of a Catalytic Wittig Reaction. Angew. Chem. Int. Ed.2009, 48, 6836-6839. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.200902525]

- Levine, S. G. A NEW ALDEHYDE SYNTHESIS. J. Am. Chem. Soc.1958, 80, 6150–6151. [URL: https://pubs.acs.org/doi/10.1021/ja01555a068]

- Thermo Fisher Scientific. The Wittig Reaction. [URL: https://www.thermofisher.com/us/en/home/life-science/antibodies/antibody-learning-center/antibody-probes-tools/wittig-reaction.html]

- Master Organic Chemistry. The Wittig Reaction – Examples and Mechanism. [URL: https://www.masterorganicchemistry.com/2018/02/06/the-wittig-reaction/]

- Vankayalapati, H. et al. Microwave-assisted Wittig reaction of aldehydes and ketones with methoxymethyl(triphenyl)phosphonium chloride. Tetrahedron Lett.1996, 37, 8555-8558. [URL: https://www.sciencedirect.com/science/article/abs/pii/S004040399602055X]

- Lumen Learning. The Wittig reaction. [URL: https://courses.lumenlearning.com/suny-potsdam-organic-chemistry-2/chapter/20-4-the-wittig-reaction/]

- Organic Reactions. The Wittig Reaction. [URL: https://organicreactions.org/index.php/The_Wittig_Reaction]

- KOYON. (Methoxymethyl)triphenylphosphonium Chloride. [URL: https://www.koyonchem.com/quaternary-phosphonium-salt/methoxymethyl-triphenylphosphonium-chloride.html]

- Organic Chemistry Academy. The Wittig Reaction Mechanism. [URL: https://www.organicchemistryacademy.com/wittig-reaction]

- NobelPrize.org. Georg Wittig – Facts. [URL: https://www.nobelprize.org/prizes/chemistry/1979/wittig/facts/]

- Reddit. Problems with wittig reaction. [URL: https://www.reddit.com/r/Chempros/comments/znj5g1/problems_with_wittig_reaction/]

- Wikipedia. Methyltriphenylphosphonium bromide. [URL: https://en.wikipedia.org/wiki/Methyltriphenylphosphonium_bromide]

- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Wittig Reactions: A Guide to Reagent Selection and Sourcing. [URL: https://www.inno-pharmchem.com/news/mastering-wittig-reactions-a-guide-to-reagent-selection-and-sourcing-34988459.html]

- Common Organic Chemistry. Wittig Reaction. [URL: https://commonorganicchemistry.com/Rxn_Pages/Wittig_Reaction/Wittig_in_situ.htm]

- Santa Cruz Biotechnology. (Methoxymethyl)triphenylphosphonium bromide. [URL: https://www.scbt.com/p/methoxymethyl-triphenylphosphonium-bromide-33670-32-5]

- Delaware Valley University. Comparison of Traditional and Alternative Wittig Reactions. [URL: https://www.delval.edu/sites/default/files/pdf/18-winters-scott-poster.pdf]

- Sigma-Aldrich. (Methoxymethyl)triphenylphosphonium bromide. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/33670325]

- PubChem. (Methoxymethyl)triphenylphosphonium bromide. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2773654]

- Zielonka, J. et al. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Chem. Rev.2017, 117, 10043-10120. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5558451/]

Sources

- 1. Wittig Reaction [organic-chemistry.org]

- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 3. youtube.com [youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]

- 6. Page loading... [guidechem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

- 11. reddit.com [reddit.com]

- 12. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of (Methoxymethyl)triphenylphosphonium Bromide

Introduction

(Methoxymethyl)triphenylphosphonium bromide is a quaternary phosphonium salt that serves as a vital reagent in organic synthesis. Its primary application lies in the Wittig reaction, where it is used to introduce a methoxymethyl group, which can then be readily converted into a formyl group. This makes it a key component in the homologation of aldehydes and ketones. A thorough understanding of its spectroscopic properties is paramount for confirming its identity, purity, and reactivity. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (Methoxymethyl)triphenylphosphonium bromide, offering insights from the perspective of a seasoned application scientist.

The molecular structure of (Methoxymethyl)triphenylphosphonium bromide is fundamental to interpreting its spectral data. The molecule consists of a central phosphorus atom bonded to three phenyl groups and a methoxymethyl group, with a bromide counter-ion.

Caption: Molecular structure of (Methoxymethyl)triphenylphosphonium bromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number and types of protons and their connectivity.

Expected ¹H NMR Data (based on the chloride analogue)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.8 - 7.6 | m | 15H | Phenyl protons |

| ~ 5.4 | d | 2H | P-CH₂-O |

| ~ 3.3 | s | 3H | O-CH₃ |

Interpretation:

-

Phenyl Protons (15H): The three phenyl groups on the phosphorus atom give rise to a complex multiplet in the aromatic region, typically between 7.6 and 7.8 ppm. The overlapping signals of the ortho, meta, and para protons result in this characteristic pattern.

-

Methylene Protons (2H): The two protons of the methylene group attached to the phosphorus atom are expected to appear as a doublet around 5.4 ppm. The splitting is due to coupling with the phosphorus-31 nucleus.

-

Methyoxy Protons (3H): The three protons of the methoxy group will appear as a sharp singlet at approximately 3.3 ppm, as they are not coupled to any other protons.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of (Methoxymethyl)triphenylphosphonium bromide in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a 300 MHz or higher field NMR spectrometer.

-

Tune and shim the probe for the specific solvent.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Set the relaxation delay to at least 1 second.

-

-

Data Acquisition and Processing:

-

Acquire the Free Induction Decay (FID).

-

Apply a Fourier transform to the FID.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm).

-

Integrate the peaks to determine the relative number of protons.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Expected ¹³C NMR Data (based on the chloride analogue)

| Chemical Shift (δ) ppm | Assignment |

| ~ 135 | Phenyl C (para) |

| ~ 134 | Phenyl C (ortho) |

| ~ 130 | Phenyl C (meta) |

| ~ 118 | Phenyl C (ipso, attached to P) |

| ~ 67 | P-CH₂-O |

| ~ 58 | O-CH₃ |

Interpretation:

-

Phenyl Carbons: The phenyl carbons will appear in the aromatic region (110-140 ppm). The ipso-carbon (directly attached to the phosphorus) will be a singlet with a lower intensity and will be shifted upfield compared to the other aromatic carbons. The ortho, meta, and para carbons will have distinct chemical shifts.

-

Methylene Carbon: The methylene carbon adjacent to the phosphorus atom is expected around 67 ppm.

-

Methoxy Carbon: The methoxy carbon will appear further upfield, typically around 58 ppm.

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.7 mL of deuterated solvent) to compensate for the lower natural abundance of ¹³C.

-

Instrument Setup:

-

Use a spectrometer with a broadband probe.

-

Employ proton decoupling to simplify the spectrum to singlets for each carbon.

-

Set a wider spectral width (e.g., 0-200 ppm).

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

-

Data Acquisition and Processing:

-

Follow similar processing steps as for ¹H NMR.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

³¹P NMR Spectroscopy

³¹P NMR is a highly sensitive technique for phosphorus-containing compounds.

Expected ³¹P NMR Data

| Chemical Shift (δ) ppm |

| ~ 22 - 25 |

Interpretation:

The ³¹P chemical shift for phosphonium salts is sensitive to the nature of the substituents on the phosphorus atom. For (Methoxymethyl)triphenylphosphonium bromide, a single peak is expected in the range of +22 to +25 ppm (relative to 85% H₃PO₄). This downfield shift is characteristic of tetra-substituted phosphorus in a phosphonium cation.

Experimental Protocol for ³¹P NMR:

-

Sample Preparation: The same sample prepared for ¹H or ¹³C NMR can be used.

-

Instrument Setup:

-

Use a broadband probe tuned to the ³¹P frequency.

-

Proton decoupling is typically used to obtain a sharp singlet.

-

The spectral width should be sufficient to cover the expected chemical shift range for phosphonium salts (e.g., -50 to +100 ppm).

-

-

Data Acquisition and Processing:

-

Acquire and process the data as with other NMR experiments.

-

Use an external reference of 85% H₃PO₄ (0 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

| 3050 - 3000 | C-H stretch (aromatic) |

| 2950 - 2850 | C-H stretch (aliphatic, CH₂ and CH₃) |

| 1585, 1480, 1435 | C=C stretch (aromatic ring) |

| ~ 1100 | C-O stretch (ether) |

| 1100 - 1000 | P-Ph stretch |

| 750 - 690 | C-H bend (aromatic, out-of-plane) |

Interpretation:

The IR spectrum will be dominated by the strong absorptions of the triphenylphosphine moiety. Key features to look for are the aromatic C-H and C=C stretching vibrations, the aliphatic C-H stretching of the methoxymethyl group, the strong C-O ether stretch, and the characteristic P-Ph bond vibrations.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method):

-

Sample Preparation:

-

Grind 1-2 mg of (Methoxymethyl)triphenylphosphonium bromide with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

The data is typically plotted as percent transmittance versus wavenumber.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Expected Mass Spectrometry Data

| m/z | Ion |

| 307.12 | [C₂₀H₂₀OP]⁺ (Molecular Ion) |

Interpretation:

In a mass spectrometer, (Methoxymethyl)triphenylphosphonium bromide will not show a molecular ion peak corresponding to the entire salt. Instead, the phosphonium cation will be detected. The expected exact mass of the cation, [C₂₀H₂₀OP]⁺, is 307.12 Da. Depending on the ionization technique and energy, fragmentation may occur.

Predicted Fragmentation Pathway: